molecular formula C17H25NO3S B2693275 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(o-tolyl)propan-1-one CAS No. 1797632-58-6

1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(o-tolyl)propan-1-one

Cat. No.: B2693275
CAS No.: 1797632-58-6
M. Wt: 323.45
InChI Key: ALHCLOLBJAMEMG-UHFFFAOYSA-N
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Description

1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(o-tolyl)propan-1-one is a synthetic organic compound featuring an azetidine ring core, a four-membered nitrogen-containing heterocycle that is a valuable scaffold in medicinal chemistry . The structure is characterized by a propan-1-one linker connecting the azetidine ring to an o-tolyl (ortho-methylphenyl) group, which can influence the compound's overall conformation and binding properties. The azetidine ring is further substituted at the 3-position with an isobutylsulfonyl group, a polar moiety that can be critical for molecular recognition and solubility . This combination of features makes it a promising intermediate for pharmaceutical research, particularly in the discovery and development of novel kinase inhibitors . Kinase inhibition is a foundational strategy in treating a wide range of diseases, including oncological, inflammatory, and autoimmune disorders . The structural components of this reagent suggest potential for modulating key signaling pathways. The azetidine scaffold is frequently employed in the design of targeted therapeutics, such as JAK inhibitors for immunological conditions and compounds with KDM5 inhibitory activity for oncology research . This compound is supplied For Research Use Only. It is strictly intended for laboratory research and is not approved for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-(2-methylphenyl)-1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3S/c1-13(2)12-22(20,21)16-10-18(11-16)17(19)9-8-15-7-5-4-6-14(15)3/h4-7,13,16H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALHCLOLBJAMEMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC(=O)N2CC(C2)S(=O)(=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(o-tolyl)propan-1-one is a synthetic organic compound that features a unique azetidine ring and sulfonyl group, which are known to contribute to various biological activities. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound consists of an azetidine core with an isobutylsulfonyl substituent and an o-tolyl group, contributing to its chemical reactivity and biological potential. The sulfonyl group enhances solubility and reactivity, making the compound a candidate for further pharmacological evaluation.

Biological Activity Overview

Compounds similar to 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(o-tolyl)propan-1-one have demonstrated a range of biological activities, including:

  • Antimicrobial Activity : Azetidine derivatives have shown effectiveness against various bacterial strains.
  • Anticancer Properties : The presence of the azetidine ring may facilitate interactions with cellular targets involved in cancer progression.
  • Enzyme Inhibition : Similar compounds have been reported to inhibit specific enzymes, indicating potential for therapeutic applications in diseases where enzyme modulation is beneficial.

The biological activity of the compound can be attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The sulfonyl group can participate in nucleophilic substitution reactions, enhancing the compound's reactivity towards biological targets. Furthermore, azetidines are known to undergo ring-opening reactions, which may lead to the formation of more complex structures with enhanced biological properties.

Anticancer Activity

A study evaluating similar azetidine compounds against the NCI-60 human tumor cell lines indicated promising growth inhibition across various cancer types. For instance, compounds featuring sulfonamide groups exhibited IC50 values in the low micromolar range, suggesting significant anticancer potential .

CompoundMean GI50 (μM)Target
148.8Leukemia
244.7Solid Tumors
331.76Broad Spectrum

Enzyme Inhibition Studies

In vitro studies have shown that azetidine derivatives can inhibit key enzymes involved in metabolic pathways. For example, compounds similar to 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(o-tolyl)propan-1-one were found to inhibit tubulin polymerization, a critical process for cell division and cancer progression .

Comparative Analysis

To better understand the unique properties of 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(o-tolyl)propan-1-one, a comparative analysis with structurally related compounds is essential:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
3-(tert-butylsulfonyl)-azetidineTert-butyl groupAntimicrobialLess sterically hindered
4-methoxy-benzenesulfonamideSulfonamide groupAnticancerLacks azetidine ring
2-(isopropanesulfonamido)-pyrrolidinePyrrolidine ringAntiviralDifferent ring structure

This comparison highlights how modifications in structure can significantly influence biological activity and reactivity.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s azetidine-sulfonyl group distinguishes it from analogs with simpler substituents (e.g., phenyl, hydroxy, or benzylamino groups).
  • Yields for o-tolyl-containing compounds (e.g., 90% in ) suggest efficient synthesis pathways, whereas benzylamino derivatives (e.g., 41% in ) face challenges in reactivity or purification .

Physicochemical Properties

Nuclear magnetic resonance (NMR) data highlight substituent effects on electronic environments:

Compound Name ¹H NMR (CDCl₃) Shifts Key Features Reference
1-Phenyl-3-(o-tolyl)propan-1-one δ 2.35 (s, 3H, CH₃), 3.25 (t, 2H, CH₂), 7.1–7.4 (m, aromatic) o-Tolyl methyl resonance at δ 2.35
1-(2-Hydroxyphenyl)-3-phenylpropan-1-one δ 5.20 (s, 1H, OH), 3.30 (t, 2H, CH₂) Hydroxyl proton at δ 5.20
3-(Benzylamino)-1-(4-chlorophenyl)propan-1-one δ 3.65 (t, 2H, CH₂), 4.20 (s, 2H, NHCH₂) Benzylamino protons at δ 4.20

Key Observations :

  • The o-tolyl methyl group in the target compound would likely resonate near δ 2.35, similar to compounds .
  • The sulfonyl group in the azetidine moiety may deshield adjacent protons, causing downfield shifts compared to amino or hydroxy substituents.

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